4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
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Overview
Description
4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C20H15ClN2O4S and a molecular weight of 414.86 g/mol This compound is characterized by the presence of a chloro-substituted benzoic acid moiety, a methoxynaphthalene group, and a carbamothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxynaphthalene Derivative: The starting material, 3-methoxynaphthalene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the 3-methoxynaphthalene-2-carbonyl chloride.
Formation of the Carbamothioylamino Intermediate: The 3-methoxynaphthalene-2-carbonyl chloride is then reacted with thiourea to form the corresponding carbamothioylamino derivative.
Coupling with 4-Chloro-3-aminobenzoic Acid: The final step involves coupling the carbamothioylamino derivative with 4-chloro-3-aminobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding hydroxyl or carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxybenzoic acid: A simpler analog with similar structural features but lacking the naphthalene and carbamothioylamino groups.
3-Methoxynaphthalene-2-carboxylic acid: Contains the naphthalene moiety but lacks the chloro and carbamothioylamino groups.
Uniqueness
4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the chloro-substituted benzoic acid and the methoxynaphthalene moieties, along with the carbamothioylamino linkage, makes it a versatile compound for various applications.
Properties
CAS No. |
530150-52-8 |
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Molecular Formula |
C20H15ClN2O4S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H15ClN2O4S/c1-27-17-10-12-5-3-2-4-11(12)8-14(17)18(24)23-20(28)22-16-9-13(19(25)26)6-7-15(16)21/h2-10H,1H3,(H,25,26)(H2,22,23,24,28) |
InChI Key |
XDROQPGHGQXIEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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